molecular formula C6H9N3O2 B1418219 6-Amino-2-ethoxypyrimidin-4(3H)-one CAS No. 53557-49-6

6-Amino-2-ethoxypyrimidin-4(3H)-one

Cat. No. B1418219
CAS RN: 53557-49-6
M. Wt: 155.15 g/mol
InChI Key: JPPNHQZKAOUOCQ-UHFFFAOYSA-N
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Description

6-Amino-2-ethoxypyrimidin-4(3H)-one, or 6-AEP, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and drug development. 6-AEP is a derivative of the pyrimidine family of heterocyclic compounds, which have been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-AEP has been studied for its ability to act as a prodrug, a drug precursor that is converted to an active drug after entering the body. It has also been studied for its potential use as a therapeutic agent, as it is able to bind to and inhibit the activity of certain enzymes. 6-AEP has been used in laboratory experiments to study its biochemical and physiological effects, as well as its potential applications in drug development and medicinal chemistry.

Scientific Research Applications

Antimicrobial Properties

6-Amino-2-ethoxypyrimidin-4(3H)-one and related compounds have been studied for their antimicrobial properties. For instance, a pyrimidine analog inhibited the growth of Bacillus subtilis, suggesting its potential in antimicrobial applications (Raugei et al., 1981). Additionally, derivatives of this compound have shown significant in vitro antimicrobial activity against several standard strains (Виджаярамалингам et al., 2007).

Antiviral Activity

6-Amino-2-ethoxypyrimidin-4(3H)-one derivatives have also been studied for their antiviral properties. Certain derivatives exhibited inhibitory effects against herpes and retroviruses, including HIV (Holý et al., 2002).

Optical and Nonlinear Optical Properties

Pyrimidine-based bis-uracil derivatives, including those related to 6-Amino-2-ethoxypyrimidin-4(3H)-one, have been explored for their potential in optical and nonlinear optical (NLO) device fabrications. These derivatives exhibited significant NLO properties, indicating their suitability for such applications (Mohan et al., 2020).

properties

IUPAC Name

4-amino-2-ethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPNHQZKAOUOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482780
Record name 6-Amino-2-ethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-ethoxypyrimidin-4(3H)-one

CAS RN

53557-49-6
Record name 6-Amino-2-ethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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